

A Comparative Spectroscopic Analysis of Imidazole and its Methylated Derivatives

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4,5-diphenyl-1*H*-imidazole

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Imidazole is a foundational heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.^[1] Understanding the spectroscopic characteristics of the imidazole ring is crucial for the identification and structural elucidation of novel compounds in drug discovery. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for imidazole and two of its simple, structurally similar derivatives: 1-methylimidazole and 2-methylimidazole. The substitution of a methyl group at different positions on the imidazole ring provides a clear illustration of how subtle structural changes influence the spectral output.

Data Presentation: Comparative Spectral Data

The following tables summarize the key spectral data for imidazole, 1-methylimidazole, and 2-methylimidazole.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	δ H2 (ppm)	δ H4 (ppm)	δ H5 (ppm)	δ N-CH ₃ (ppm)	δ C-CH ₃ (ppm)
Imidazole	7.73	7.15	7.15	-	-
1-Methylimidazole	7.46	7.07	6.83	3.72	-
2-Methylimidazole	-	6.95	6.95	-	2.24[2]

Note: In imidazole and 2-methylimidazole, protons at positions 4 and 5 are equivalent due to tautomerism.

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

Compound	δ C2 (ppm)	δ C4 (ppm)	δ C5 (ppm)	δ N-CH ₃ (ppm)	δ C-CH ₃ (ppm)
Imidazole	135.9	122.2	122.2	-	-
1-Methylimidazole	137.9	129.7	121.3	32.9	-
2-Methylimidazole	145.0[3]	121.2[4]	121.2[4]	-	12.8

Table 3: IR Spectral Data (cm⁻¹)

Compound	N-H Stretch	C-H Stretch (Aromatic)	C=N Stretch	C=C Stretch
Imidazole	~3150 (broad)	~3100	~1580	~1480
1-Methylimidazole	-	~3100	~1584[5]	~1500
2-Methylimidazole	~3150 (broad)	~3100	~1590	~1450

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Imidazole	C ₃ H ₄ N ₂	68.08	68	41, 40
1-Methylimidazole	C ₄ H ₆ N ₂	82.10	82	81, 54, 42
2-Methylimidazole	C ₄ H ₆ N ₂	82.10[6]	82	81, 55, 42

Analysis of Spectral Trends

- ¹H NMR: The proton at the C2 position of imidazole is the most deshielded due to the electron-withdrawing effect of both adjacent nitrogen atoms. In 1-methylimidazole, the methyl group on the nitrogen (N1) causes a slight shielding effect on the ring protons compared to unsubstituted imidazole. For 2-methylimidazole, the electron-donating methyl group at C2 results in significant shielding of the H4 and H5 protons.
- ¹³C NMR: The C2 carbon in imidazole is the most downfield signal. Methylation at N1 in 1-methylimidazole has a modest effect on the chemical shifts of the ring carbons. In contrast, methylation at C2 in 2-methylimidazole leads to a significant downfield shift of the C2 signal itself, while the C4 and C5 signals are slightly shifted upfield.

- IR Spectroscopy: The most prominent feature for imidazole and 2-methylimidazole is the broad N-H stretching band, which is absent in 1-methylimidazole due to the substitution on the nitrogen. The positions of the C=N and C=C stretching vibrations are influenced by the substitution pattern, reflecting changes in the electronic distribution within the aromatic ring.
- Mass Spectrometry: All three compounds show a prominent molecular ion peak. The fragmentation patterns of the methylated derivatives are characterized by the initial loss of a hydrogen atom to form a stable aromatic cation (m/z 81). Subsequent fragmentation pathways differ slightly, providing clues to the position of the methyl group.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the imidazole compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: 1H and ^{13}C NMR spectra were acquired on a 400 MHz (or higher) spectrometer.
- 1H NMR Acquisition: A standard pulse-acquire sequence was used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence was used to obtain singlet peaks for each carbon. A wider spectral width (e.g., 200 ppm) was employed. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.^[7]
- Data Processing: The raw free induction decay (FID) data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent

peak or TMS.

2. Infrared (IR) Spectroscopy

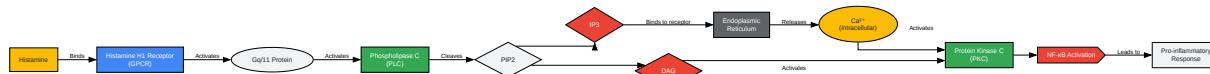
- **Sample Preparation:** For solid samples like imidazole and 2-methylimidazole, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr). Liquid samples like 1-methylimidazole can be analyzed as a thin film between two salt plates.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) was first recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The typical scanning range is 4000-400 cm^{-1} .

3. Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds, a small amount of the sample was introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
- **Ionization:** Electron Ionization (EI) at 70 eV is a common method for small molecules, leading to the formation of a molecular ion and characteristic fragment ions.[\[6\]](#)
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum was recorded, plotting the relative abundance of ions versus their m/z values. The molecular ion peak is used to determine the molecular weight, and the fragmentation pattern provides structural information.

Visualization of a Relevant Biological Pathway

Imidazole is a key component of histamine, a molecule that mediates a wide range of physiological and pathological functions through its interaction with histamine receptors.^{[8][9]} The following diagram illustrates the signaling pathway initiated by the binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR).



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Caption: Histamine H1 Receptor Signaling Pathway.

This guide provides a foundational comparison of the spectral characteristics of simple imidazole compounds. This data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the structural analysis of more complex imidazole-containing molecules.

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